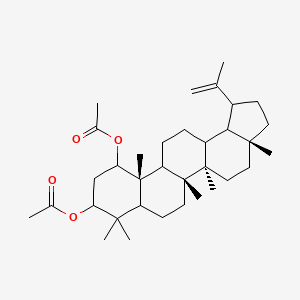
Lup-20(30)-ene-1beta,3beta-diol, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate is a complex organic compound known for its unique structure and significant biological activities This compound is a derivative of a naturally occurring steroid and is characterized by its multiple chiral centers and acetoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydrogenation: The initial steroidal precursor undergoes hydrogenation to reduce double bonds.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Isomerization: The compound is subjected to isomerization to achieve the desired stereochemistry at the chiral centers.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key considerations include:
Catalyst Selection: Choosing efficient catalysts to speed up reactions and reduce by-products.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Implementing large-scale purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetoxy groups.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model molecule to study stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies.
Biology
In biological research, (3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with cellular receptors.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and hormone-regulating properties.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate involves its interaction with specific molecular targets. It binds to steroid receptors, modulating their activity and influencing gene expression. The pathways involved include:
Steroid Receptor Binding: The compound binds to androgen and estrogen receptors, altering their conformation and activity.
Signal Transduction: It affects downstream signaling pathways, leading to changes in cellular functions.
Gene Expression: By modulating receptor activity, it influences the expression of genes involved in cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A naturally occurring steroid with a similar core structure.
Testosterone: An androgenic steroid with related biological activities.
Estradiol: An estrogenic steroid with similar receptor interactions.
Uniqueness
(3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate is unique due to its specific stereochemistry and functional groups. These features confer distinct biological activities and make it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C34H54O4 |
|---|---|
Peso molecular |
526.8 g/mol |
Nombre IUPAC |
[(3aR,5aR,5bR,11aR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23?,24?,25?,26?,27?,28?,29?,31-,32-,33-,34+/m1/s1 |
Clave InChI |
PUJKRJBNTXQYSO-MYBPEWPHSA-N |
SMILES isomérico |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


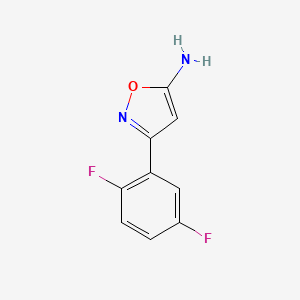
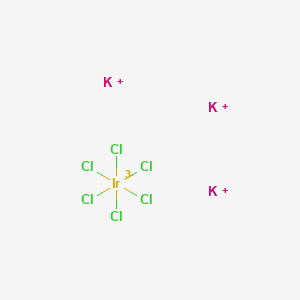
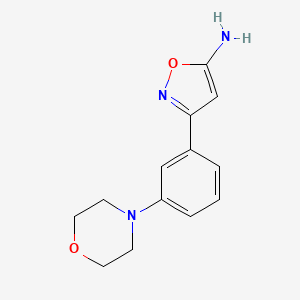
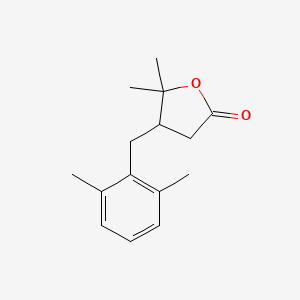
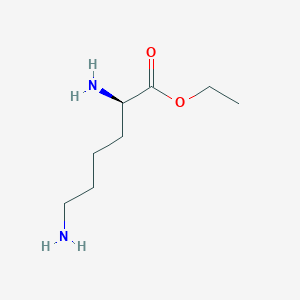

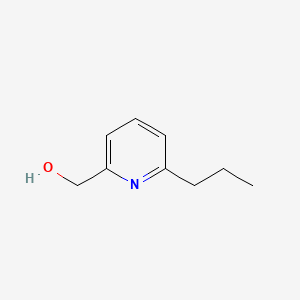
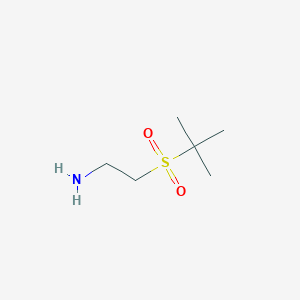
![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
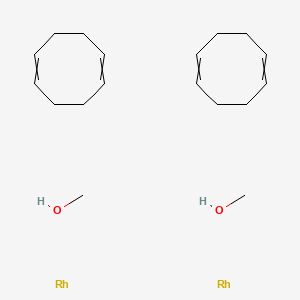
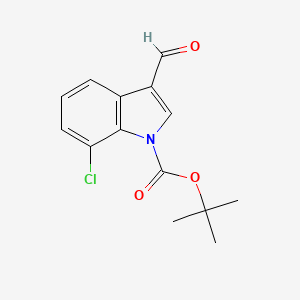
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)
